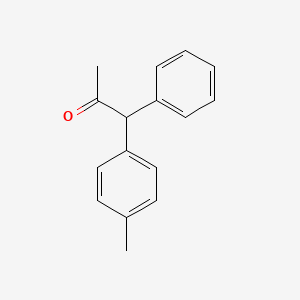
1-(4-Methylphenyl)-1-phenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-1-phenylpropan-2-one is an organic compound with the molecular formula C16H16O. It is a ketone characterized by the presence of a phenyl group and a 4-methylphenyl group attached to a propan-2-one backbone. This compound is significant in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of acetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The compound is usually purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylphenyl)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-1-phenylpropan-2-one has diverse applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-1-phenylpropan-2-one depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack and subsequent transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Methylpropiophenone: Similar in structure but lacks the additional phenyl group.
Acetophenone: Contains a phenyl group attached to a ketone but lacks the 4-methyl substituent.
Benzophenone: Contains two phenyl groups attached to a ketone but lacks the 4-methyl substituent.
Uniqueness: 1-(4-Methylphenyl)-1-phenylpropan-2-one is unique due to the presence of both a phenyl and a 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural arrangement allows for specific reactivity patterns and applications that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
23417-40-5 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-1-phenylpropan-2-one |
InChI |
InChI=1S/C16H16O/c1-12-8-10-15(11-9-12)16(13(2)17)14-6-4-3-5-7-14/h3-11,16H,1-2H3 |
InChI-Schlüssel |
IYJBJICPGXAMSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


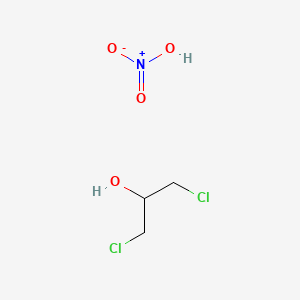
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
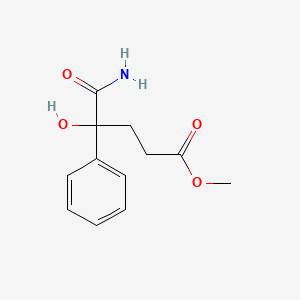



![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
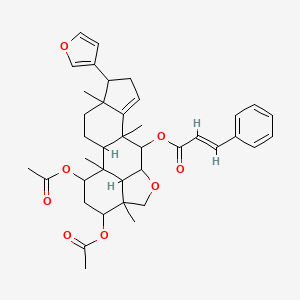
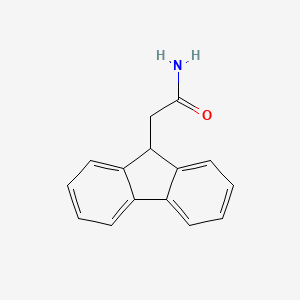


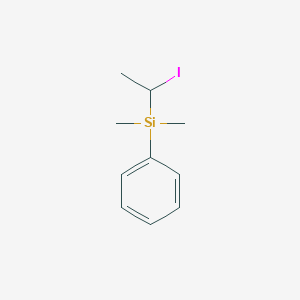
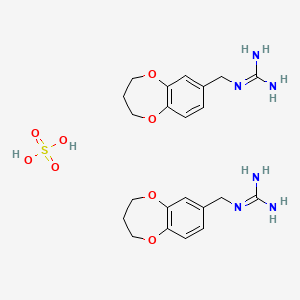
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
